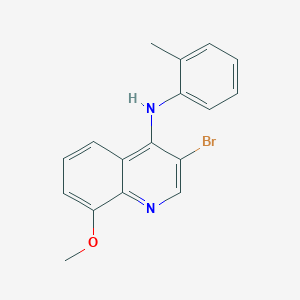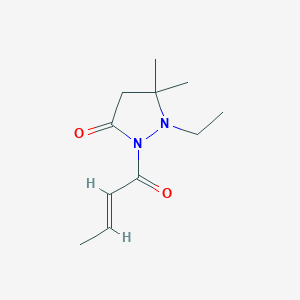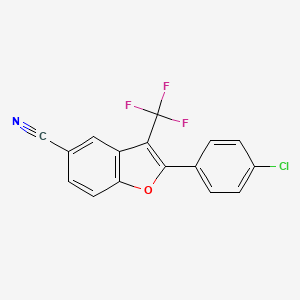
(S)-2,2-Diethyl-5-methyloxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diethyl-5-methyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Diethyl-5-methyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(S)-2,2-Diethyl-5-methyloxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives have shown potential as antibacterial agents, and this compound may be explored for similar applications.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of (S)-2,2-Diethyl-5-methyloxazolidin-4-one involves its interaction with specific molecular targets. In the context of its use as a chiral auxiliary, the compound forms temporary covalent bonds with substrates, facilitating stereoselective reactions. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2,2-Dimethyl-5-methyloxazolidin-4-one
- (S)-2,2-Diethyl-4-methyloxazolidin-5-one
- ®-2,2-Diethyl-5-methyloxazolidin-4-one
Uniqueness
(S)-2,2-Diethyl-5-methyloxazolidin-4-one is unique due to its specific chiral configuration and the presence of diethyl and methyl substituents. These structural features contribute to its distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(5S)-2,2-diethyl-5-methyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-2)9-7(10)6(3)11-8/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
LRBGAGVJGFEQKO-LURJTMIESA-N |
SMILES isomérique |
CCC1(NC(=O)[C@@H](O1)C)CC |
SMILES canonique |
CCC1(NC(=O)C(O1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
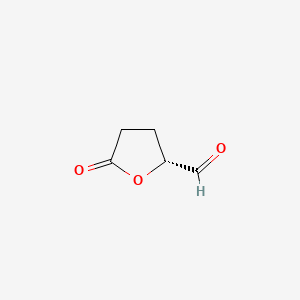
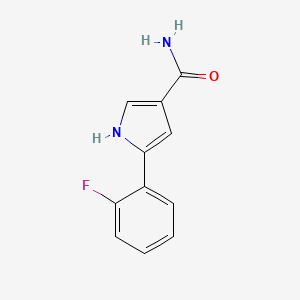
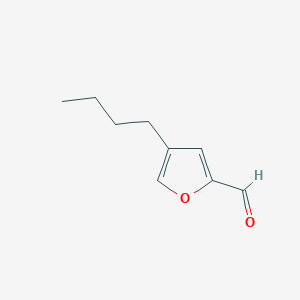
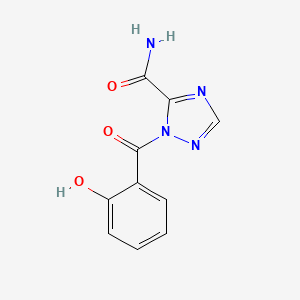
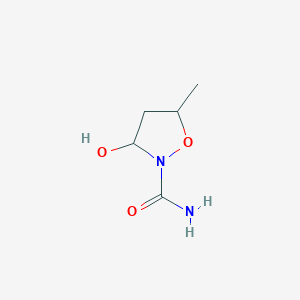
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)


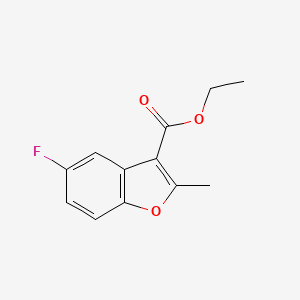
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
